

# Initial Carcinogenicity Studies of Norelgestromin/Ethinyl Estradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | syn-Norelgestromin |           |
| Cat. No.:            | B10775596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial carcinogenicity assessment strategy for the norelgestromin/ethinyl estradiol transdermal system. Given that dedicated long-term carcinogenicity bioassays were not conducted for this specific combination product, this document outlines the "bridging" approach utilized for its regulatory evaluation. This strategy relied on pharmacokinetic comparisons to previously approved oral contraceptives containing norgestimate (a prodrug of norelgestromin) and ethinyl estradiol, in conjunction with extensive toxicological data on the individual components.

This guide details the experimental protocols and presents quantitative data from the key studies that supported the safety assessment, including the comprehensive National Toxicology Program (NTP) carcinogenicity study of ethinyl estradiol.

#### **Regulatory Strategy: A Bridging Approach**

The carcinogenicity assessment for the norelgestromin/ethinyl estradiol transdermal patch did not involve new, long-term animal bioassays of the final product. Instead, it was based on a "bridging" strategy.[1] This approach leveraged the extensive history of clinical use and the established safety profile of oral contraceptives containing norgestimate and ethinyl estradiol, such as Ortho-Cyclen® and Ortho Tri-Cyclen®.[1]



The core of this strategy was to demonstrate that the systemic exposure to norelgestromin (the active metabolite of norgestimate) and ethinyl estradiol from the transdermal patch was comparable to or less than the exposure from the established oral products.[1] The safety assessment was therefore supported by:

- Original Carcinogenicity Studies on Norgestimate/Ethinyl Estradiol (Oral): Long-term studies, including a 2-year rat carcinogenicity study and a 10-year monkey toxicity study, were previously conducted to support the approval of the oral contraceptives.[1]
- Pharmacokinetic (PK) Bridging Studies: These studies directly compared the serum concentrations of norelgestromin and ethinyl estradiol achieved with the transdermal patch versus the oral tablets.[2][3]
- Independent Carcinogenicity Data on Ethinyl Estradiol: Comprehensive long-term studies on the individual estrogen component were available, providing critical data on its carcinogenic potential.

The logical workflow for this regulatory approach is visualized below.

**Caption:** Regulatory workflow for the carcinogenicity assessment.

# Carcinogenicity Study of Ethinyl Estradiol (NTP TR-548)

A key component of the overall safety assessment is the standalone carcinogenicity data for ethinyl estradiol. The U.S. National Toxicology Program (NTP) conducted a comprehensive 2-year feed study in Sprague-Dawley rats.[4][5]

#### **Experimental Protocol: NTP TR-548**

The study was designed to evaluate the effects of long-term exposure to low doses of ethinyl estradiol.[4]

- Test Article: Ethinyl Estradiol (CAS No. 57-63-6).
- Species/Strain: Sprague-Dawley rats (NCTR colony).
- Administration Route: Dietary (feed).



- Study Design: Animals were exposed to ethinyl estradiol from conception through 2 years of age (F1 Continuous Exposure). The F0 generation was exposed to establish the F1 litters.
- Dose Groups: Groups of 50 male and 50 female rats were assigned to the following dietary concentrations:
  - 0 ppb (Control)
  - 2 ppb
  - 10 ppb
  - 50 ppb
- Endpoints: The primary endpoints included survival, body weight changes, and the incidence
  of neoplastic and non-neoplastic lesions determined through comprehensive
  histopathological examination of over 40 tissues per animal.[4]

### Quantitative Data: Neoplastic and Non-Neoplastic Findings

The study concluded that while there was no clear evidence of carcinogenic activity in male or female rats at the doses tested, there were notable increases in certain non-neoplastic and neoplastic lesions, particularly in the uterus.[4]

Table 1: Incidence of Key Uterine Lesions in Female Rats (F1 Continuous Exposure) | Lesion | 0 ppb (Control) | 2 ppb | 10 ppb | 50 ppb | | :--- | :---: | :---: | :---: | :---: | Neoplastic | Uterine Stromal Polyp | 11/50 (22%) | 12/50 (24%) | 12/50 (24%) | 18/50 (36%) | Non-Neoplastic | Endometrial Hyperplasia, Atypical Focal | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 4/50 (8%) | Uterine Squamous Metaplasia | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 11/50 (22%) | (Data sourced from NTP Technical Report 548)[4]

Table 2: Incidence of Selected Lesions in Male Rats (F1 Continuous Exposure) | Lesion | 0 ppb (Control) | 2 ppb | 10 ppb | 50 ppb | | :--- | :---: | :---: | :---: | :---: | Neoplastic | Preputial Gland Adenoma or Carcinoma | 1/50 (2%) | 1/50 (2%) | 2/50 (4%) | 1/50 (2%) | Mammary Gland Adenoma or Carcinoma | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 3/50 (6%) | (Data sourced from NTP Technical Report 548)[4]



#### **Long-Term Primate Toxicity Study (Reference Data)**

While specific quantitative data for the 10-year monkey study on the norgestimate/ethinyl estradiol combination is not publicly available, a similar long-term study on a different oral contraceptive provides valuable context for primate safety assessment.

### Experimental Protocol: 10-Year Norlestrin Study in Rhesus Monkeys

This study evaluated the long-term effects of Norlestrin, an oral contraceptive containing norethindrone acetate and ethinyl estradiol.[6]

- Test Article: Norlestrin (norethindrone acetate and ethinyl estradiol, 50:1 ratio).
- Species: Rhesus monkeys (Macaca mulatta).
- Administration Route: Oral.
- Study Design: A 10-year study with a continuous cyclic regimen (21 days of dosing followed by 7 days of withdrawal).
- Dose Groups: Groups of 16 female monkeys received doses representing 1x, 10x, and 50x the human dose, alongside a control group of 16 animals.
- Endpoints: Clinical and laboratory parameters were monitored, and all animals underwent comprehensive gross and histopathologic evaluation at necropsy.[6]

#### **Summary of Findings**

The study concluded that Norlestrin had no significant toxic manifestations or tumorigenic potential when administered for 10 years at doses up to 50 times the human dose. A small number of benign tumors were observed across all groups, including the control group, with no dose-dependent increase.[6] Pathologic findings were generally limited to exaggerated pharmacological responses, such as ovarian and uterine atrophy.[6]

### **Pharmacokinetic Bridging Studies**



The central pillar of the regulatory submission was the pharmacokinetic data bridging the transdermal patch to the established oral products.

#### **Experimental Protocol: Comparative PK Studies**

Multiple studies were conducted in healthy female volunteers to compare the pharmacokinetic profiles of norelgestromin and ethinyl estradiol.[3][7][8]

- Test Articles:
  - Norelgestromin/Ethinyl Estradiol Transdermal Patch (delivering 150 μg norelgestromin and 20 μg ethinyl estradiol per day).[2]
  - Norgestimate/Ethinyl Estradiol Oral Tablet (e.g., 250 μg norgestimate and 35 μg ethinyl estradiol).[8]
- Study Design: Typically open-label, randomized, crossover studies. Subjects would receive both the patch and the oral tablet over different treatment periods, separated by a washout period.[3]
- Application Sites: For the patch, studies evaluated various application sites, including the abdomen, buttock, upper outer arm, and torso.[3]
- Sampling: Serial blood samples were collected over the dosing intervals to determine key pharmacokinetic parameters.
- Parameters Measured:
  - Cmax: Maximum serum concentration.
  - AUC: Area under the concentration-time curve, representing total drug exposure.
  - Css: Steady-state concentration.

#### **Summary of Comparative Pharmacokinetic Data**

The bridging studies established that while the delivery profile differed, the overall exposure was considered within a comparable range. A key finding, which later became a point of



emphasis in labeling, was the difference in total estrogen exposure.

Table 3: Pharmacokinetic Comparison of Transdermal Patch vs. Oral Contraceptive | Parameter | Transdermal Patch (Ortho Evra) | Oral Contraceptive (35  $\mu$ g EE) | Comparison | | :--- | :--- | :--- | :--- | Ethinyl Estradiol (EE) | | AUC (Total Exposure) | ~60% Higher | Baseline | Higher total exposure from the patch. | | Cmax (Peak Concentration) | ~25% Lower | Baseline | Lower peak concentration from the patch. | | Norelgestromin (NGMN) | | Css (Steady State Conc.) | 0.80 ng/mL | 0.73 ng/mL | Similar steady-state concentrations. | (Data compiled from multiple pharmacokinetic studies)[8]

## Relevant Signaling Pathways in Hormonal Carcinogenesis

The carcinogenic potential of exogenous hormones like ethinyl estradiol and norelgestromin is primarily mediated through their interaction with nuclear hormone receptors—the Estrogen Receptor (ER) and the Progesterone Receptor (PR). These interactions can lead to altered gene expression, promoting cell proliferation and inhibiting apoptosis.

#### **Genomic and Non-Genomic Signaling**

Both estrogen and progesterone can exert their effects through two main pathways:

- Direct Genomic Signaling: The hormone diffuses into the cell and binds to its corresponding receptor (ER or PR) in the cytoplasm or nucleus. The hormone-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements (HREs), directly regulating the transcription of target genes.[9]
   [10]
- Non-Genomic Signaling: Hormones can also bind to receptors located on the cell
  membrane. This initiates rapid intracellular signaling cascades, such as the MAPK/ERK and
  PI3K/AKT pathways, which can indirectly influence gene transcription and other cellular
  processes without direct DNA binding by the receptor.[11][12]

The diagram below illustrates the classical genomic signaling pathway for estrogen and progestin.

**Caption:** Genomic signaling pathways for estrogen and progestin.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of a contraceptive patch (Evra™/Ortho Evra™) containing norelgestromin and ethinyloestradiol at four application sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ten-year oral toxicity study with Norlestrin in rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of norelgestromin and ethinyl estradiol from two consecutive contraceptive patches PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]
- To cite this document: BenchChem. [Initial Carcinogenicity Studies of Norelgestromin/Ethinyl Estradiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775596#initial-carcinogenicity-studies-of-norelgestromin-ethinyl-estradiol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com